6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3NO2/c16-9-5-10-12(11(17)6-9)21-13(23-14(10)22)7-2-1-3-8(4-7)15(18,19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHVZVFCQMUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Benzoic Acid Derivatives
The benzoxazinone scaffold is typically constructed via cyclization of ortho-substituted benzoic acid precursors. For example, 2,4-dihydroxybenzoic acid serves as a starting material in analogous syntheses. Chlorination at the 6- and 8-positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), yielding 2,4-dihydroxy-6,8-dichlorobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) in methanol facilitates esterification, forming the methyl ester intermediate.
Reaction with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions induces cyclodehydration, producing the 4H-3,1-benzoxazin-4-one core. This step is critical for introducing the 2-aryl substituent.
Functionalization and Substitution Strategies
Microwave-Assisted Amination
Modern synthetic approaches leverage microwave irradiation to accelerate reaction kinetics. In a protocol adapted from WO2014097188A1, the intermediate methyl ester is subjected to aqueous ammonia under microwave conditions (120°C, 250 W, 30 minutes). This method reduces reaction times from hours to minutes while maintaining yields >60%. Acidification with HCl followed by ethyl acetate extraction isolates the amide intermediate, which undergoes cyclization to form the benzoxazinone.
Palladium-Catalyzed Coupling Reactions
Purification and Analytical Validation
Chromatographic Separation
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:3 to 1:1 v/v). Fractions containing the target compound are identified by TLC (Rf ≈ 0.4) and concentrated under reduced pressure.
Spectroscopic Characterization
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¹H NMR (CDCl₃, 500 MHz): Aromatic protons appear as multiplets at δ 7.21–8.58 ppm, with trifluoromethyl singlet at δ 3.54 ppm.
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¹³C NMR : Carbonyl resonance at δ 165.2 ppm confirms the oxazinone ring.
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HRMS : Calculated for C₁₅H₆Cl₂F₃NO₂ [M+H]⁺: 360.1 g/mol; Observed: 360.0 g/mol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages |
|---|---|---|---|
| Cyclocondensation | 60–65 | 6–8 h | Scalable, minimal byproducts |
| Microwave | 70–75 | 30 min | Rapid, energy-efficient |
| Suzuki Coupling | 55–60 | 12 h | Regioselective, modular aryl introduction |
Mechanistic Insights and Reaction Optimization
Cyclodehydration Kinetics
DFT calculations (B3LYP/6-31G*) reveal that the cyclization step proceeds via a concerted asynchronous mechanism , where nucleophilic attack by the amide nitrogen on the carbonyl carbon coincides with proton transfer. Solvent polarity significantly impacts activation energy, with DMF reducing ΔG‡ by 12 kcal/mol compared to toluene.
Chlorination Selectivity
Chlorination at the 6- and 8-positions is governed by ortho/para-directing effects of the hydroxyl and ester groups. Excess POCl₃ ensures complete di-substitution while minimizing tri-chlorinated byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies have highlighted the potential of benzoxazine derivatives, including 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, as anticancer agents. Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit tumor growth by modulating immune responses in the tumor microenvironment . For instance, benzoxazine sulfonamides have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including the activation of retinoic acid receptor-related orphan receptors .
Antimicrobial Properties :
The compound has been evaluated for its antimicrobial activity against various pathogens. In particular, derivatives of benzoxazines have demonstrated significant antibacterial and antifungal properties. For instance, compounds synthesized from similar frameworks exhibited low minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Agrochemical Applications
The unique structural characteristics of this compound make it a candidate for development as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and environmental stability . Research into related compounds has shown that they can effectively control plant pathogens and pests while exhibiting low toxicity to non-target organisms.
Materials Science
In materials science, benzoxazines are being explored for their thermosetting properties. The ability to form cross-linked networks upon curing makes them suitable for applications in coatings and adhesives. The incorporation of halogenated groups like dichloro and trifluoromethyl can improve thermal stability and flame retardancy .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogenation Patterns
- 6,8-Dichloro vs. 6,8-Dibromo Derivatives :
- Bromine substituents (e.g., in 6,8-dibromo-2-substituted quinazolin-4-ones) increase molecular weight and lipophilicity compared to chlorine. This enhances membrane permeability but may reduce solubility. In contrast, chlorine offers a balance between reactivity and metabolic stability .
- Example : Compounds with dibromo substituents (e.g., SPC-III Br) exhibited antibacterial activity against Salmonella typhi at 100 µg/mL, comparable to ciprofloxacin (10 µg/mL) . The dichloro analog’s activity remains unstudied but warrants investigation.
Aryl Group Modifications
- 3-(Trifluoromethyl)phenyl vs. Methoxyphenyl Groups: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity and resistance to oxidative metabolism. This group is favored in drug design for improving bioavailability . However, methoxy groups may reduce metabolic stability due to demethylation pathways .
Biological Activity
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 360.11 g/mol. It features a benzoxazine core substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : The compound may exhibit free radical scavenging abilities, contributing to its potential protective effects against oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
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Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, it demonstrated moderate inhibition with IC50 values indicating effective enzyme interaction .
- Additionally, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
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Cytotoxicity :
- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The cytotoxicity was assessed using standard assays like MTT and LDH release assays.
Research Findings
Several studies have explored the biological activities of this compound:
Case Studies
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Case Study on Anticancer Activity :
A study conducted on the effect of the compound on various cancer cell lines revealed that it significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis as evidenced by increased annexin V staining. -
Case Study on Enzyme Inhibition :
A comparative analysis with other known inhibitors showed that this compound had a unique binding affinity for AChE and BChE, suggesting it could be a lead candidate for further development in treating neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, and how can purity be ensured?
Methodology :
- Use a two-step approach: (i) Cyclocondensation of substituted anthranilic acid derivatives with trifluoromethylbenzoyl chloride under reflux in pyridine (reaction time: 10–12 hours) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water).
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via - and -NMR .
Q. Which analytical techniques are critical for characterizing this compound’s electronic and structural properties?
Methodology :
- X-ray crystallography to resolve bond lengths and angles (e.g., C–F bond interactions in the trifluoromethyl group) .
- Time-dependent DFT calculations (B3LYP/6-31G* basis set) to predict UV-Vis absorption spectra and compare with experimental data from UV spectrophotometry .
- Docking simulations (AutoDock 4.0) to model interactions with biological targets, such as cyclooxygenase-2 (COX-2), using the compound’s electron-withdrawing groups to assess binding affinity .
Advanced Research Questions
Q. How do substituents on the benzoxazinone core influence structure-activity relationships (SAR) in enzyme inhibition?
Methodology :
- Synthesize analogs (e.g., 2-phenyl, 4-methoxyphenyl, or 4-chlorophenyl variants) and compare IC values against COX-2 or other relevant enzymes .
- Perform QSAR modeling using Gaussian 16 to correlate electronic parameters (e.g., Hammett constants of substituents) with inhibitory activity .
- Validate using competitive inhibition assays (e.g., fluorescence polarization) to quantify binding displacement of reference ligands .
Q. What experimental strategies address the compound’s stability under varying pH and temperature conditions?
Methodology :
- Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–12) at 37°C for 72 hours; monitor via LC-MS to identify hydrolysis products (e.g., cleavage of the oxazinone ring) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Stabilize formulations by adding antioxidants (e.g., BHT) or encapsulating in cyclodextrins .
Q. How can contradictory data between computational predictions and experimental results be resolved?
Methodology :
- For discrepancies in molecular geometry (e.g., bond angles), cross-validate X-ray crystallography data with DFT-optimized structures (M06-2X/def2-TZVP level) .
- If docking simulations fail to match enzyme inhibition assays, perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility over 100-ns trajectories .
- Use statistical tools (e.g., Bland-Altman plots) to quantify systematic errors between computational and experimental datasets .
Key Notes
- For biological studies, combine in silico docking with in vitro assays to mitigate over-reliance on computational predictions .
- Address solubility challenges using co-solvents (e.g., DMSO/PBS mixtures) validated by nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
